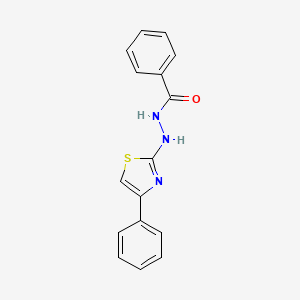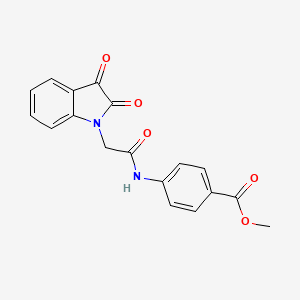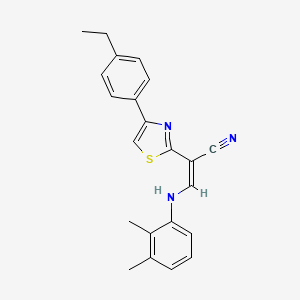
N'-(4-phényl-1,3-thiazol-2-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a chemical compound with the molecular formula C16H13N3OS . It has a molecular weight of 295.36 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide consists of a thiazole ring attached to a phenyl group and a benzohydrazide group . The InChI code for the compound is 1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20) .Physical And Chemical Properties Analysis
N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a solid compound . Its melting point is reported to be 247 ºC . The compound has a molecular weight of 295.365 g/mol .Applications De Recherche Scientifique
Propriétés anticancéreuses
La N'-(4-phényl-1,3-thiazol-2-yl)benzohydrazide présente un potentiel anticancéreux prometteur. Les chercheurs ont étudié sa capacité à inhiber la croissance des cellules cancéreuses et à induire l'apoptose (mort cellulaire programmée). En ciblant des voies de signalisation spécifiques, ce composé pourrait servir de piste précieuse pour le développement de nouveaux agents chimiothérapeutiques .
Activité anti-inflammatoire
L'inflammation joue un rôle crucial dans diverses maladies. Des études suggèrent que la this compound possède des propriétés anti-inflammatoires. Elle peut moduler les médiateurs inflammatoires et supprimer les réponses immunitaires excessives. Les chercheurs explorent son potentiel pour traiter des affections comme la polyarthrite rhumatoïde et les maladies inflammatoires de l'intestin .
Effets antibactériens et antifongiques
Le groupe 1,3-thiazole présent dans ce composé contribue à son activité antimicrobienne. La this compound a démontré des effets inhibiteurs à la fois sur les bactéries et les champignons. Les chercheurs étudient son utilisation comme agent antibiotique ou antifongique potentiel .
Inhibition de SHP1
La protéine tyrosine phosphatase 1 contenant le domaine d'homologie Src-2 (SHP1) est un régulateur essentiel des voies de signalisation cellulaire. La this compound a été étudiée comme inhibiteur de SHP1. En modulant l'activité de SHP1, elle peut avoir un impact sur les processus cellulaires liés au cancer, à la réponse immunitaire et à l'inflammation .
Synthèse organique et chimie médicinale
La this compound sert de bloc de construction précieux en synthèse organique. Les chimistes médicinaux l'utilisent pour créer des composés structurellement divers présentant des activités pharmacologiques potentielles. Sa polyvalence en fait un échafaudage attrayant pour la découverte de médicaments .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain.
Mode of Action
N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide interacts with COX, potentially inhibiting its activity . This inhibition could lead to a decrease in the production of prostaglandins, which may result in reduced inflammation and pain.
Biochemical Pathways
The compound’s interaction with COX affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX, N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide can disrupt this pathway, leading to downstream effects such as reduced inflammation.
Result of Action
The molecular and cellular effects of N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide’s action primarily involve the reduction of inflammation and pain . By inhibiting COX and disrupting the production of prostaglandins, the compound can potentially alleviate symptoms associated with conditions like arthritis and other inflammatory diseases.
Propriétés
IUPAC Name |
N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)18-19-16-17-14(11-21-16)12-7-3-1-4-8-12/h1-11H,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAXTWGIWRHQSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2381883.png)


![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)
![N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2381892.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2381893.png)
![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)


![1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B2381900.png)

